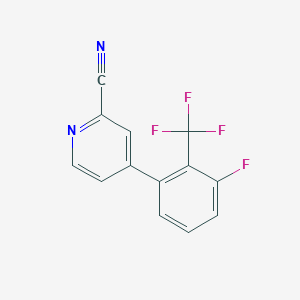4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile
CAS No.: 1219454-57-5
Cat. No.: VC2683423
Molecular Formula: C13H6F4N2
Molecular Weight: 266.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1219454-57-5 |
|---|---|
| Molecular Formula | C13H6F4N2 |
| Molecular Weight | 266.19 g/mol |
| IUPAC Name | 4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C13H6F4N2/c14-11-3-1-2-10(12(11)13(15,16)17)8-4-5-19-9(6-8)7-18/h1-6H |
| Standard InChI Key | CQDAODALTKNUKM-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C#N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C#N |
Introduction
Chemical Structure and Properties
Molecular Structure
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile (CAS: 1219454-57-5) is characterized by a complex structure featuring a fluorinated phenyl group connected to a pyridine ring with a carbonitrile substituent. The molecular formula of this compound is C13H6F4N2, with a calculated molecular weight of 266.19 g/mol. The structure incorporates multiple functional groups, including a cyano group at the 2-position of the pyridine ring, a fluorine atom at the 3-position of the phenyl ring, and a trifluoromethyl group at the 2-position of the phenyl ring. This specific arrangement of substituents contributes significantly to the compound's chemical behavior and potential applications.
Physical Properties
The physical properties of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile play a crucial role in determining its behavior in various chemical environments and its potential applications. While specific experimental data for this exact compound is limited in the available literature, computational predictions and structural analogies with similar compounds provide valuable insights into its properties. Like many fluorinated aromatic compounds, this substance likely exhibits enhanced lipophilicity due to the presence of the trifluoromethyl group, potentially increasing its membrane permeability in biological systems.
Chemical Properties
The chemical reactivity of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile is influenced by several structural elements. The presence of the fluorine atom and trifluoromethyl group on the phenyl ring creates an electron-deficient system, affecting the compound's behavior in various chemical transformations. The cyano group at the 2-position of the pyridine ring can undergo various transformations, serving as a versatile functional handle for further modifications. The pyridine nitrogen, being a basic center, can participate in acid-base reactions and coordinate with metals, expanding the chemical versatility of this compound.
Preparation Methods
Synthesis Approaches
Chemical Reactions Analysis
Oxidation Reactions
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile can undergo oxidation reactions, primarily targeting the pyridine ring. Common oxidizing agents employed include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions can lead to the formation of N-oxides or carboxylic acid derivatives, depending on the reaction conditions. The fluorinated phenyl ring generally exhibits higher resistance to oxidation compared to the pyridine moiety, reflecting the stabilizing effect of the fluorine substituents.
Reduction Reactions
Reduction of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile can be achieved using hydrogen gas in the presence of appropriate catalysts, such as palladium on carbon. The cyano group represents the most readily reducible functionality in this molecule, potentially yielding primary amine derivatives. Lithium aluminum hydride (LiAlH4) can also be employed for more comprehensive reduction, potentially affecting multiple functional groups simultaneously. Selective reduction conditions must be carefully optimized to target specific functional groups within this complex molecular architecture.
Substitution Reactions
Nucleophilic substitution reactions represent another important class of transformations for 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile. The fluorine atoms can be replaced by various nucleophiles under appropriate conditions. Common nucleophiles include hydroxide ions (leading to hydroxylated derivatives) and amines (yielding amino-substituted products). Sodium hydroxide is frequently employed as a base in these transformations. The reactivity pattern in nucleophilic substitutions is influenced by the electronic effects of the trifluoromethyl group, which enhances the electrophilicity of adjacent positions.
Reaction Products
The products formed from chemical reactions of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile depend significantly on the specific reagents and conditions employed. Oxidation typically yields N-oxides or carboxylic acids, while reduction can produce primary amines or more extensively reduced derivatives. Substitution reactions generate a diverse array of derivatives with modified substituent patterns. The specific reaction outcomes are influenced by factors such as temperature, solvent choice, catalyst selection, and reagent stoichiometry.
Industrial Applications
Material Science Considerations
Beyond pharmaceutical applications, 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile may find utility in material science contexts. Fluorinated aromatic compounds often exhibit interesting properties such as thermal stability, chemical resistance, and unique electronic characteristics. These properties can be valuable in the development of specialty materials, including electronic components, photonic devices, or advanced polymeric materials. The compound's electron-deficient character might also make it useful as an electron-transporting material in organic electronics applications.
Analytical Characterization
Spectroscopic Analysis
Spectroscopic techniques provide valuable tools for the characterization and identification of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 19F NMR) can provide detailed structural information, with the fluorine atoms and trifluoromethyl group giving distinctive signals in 19F NMR. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the cyano group (typically around 2220-2260 cm-1) and aromatic C-F stretching vibrations. Mass spectrometry would confirm the molecular weight and potentially provide fragmentation patterns characteristic of this structure.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile and separating it from structural isomers or synthesis byproducts. High-Performance Liquid Chromatography (HPLC) with UV detection is particularly suitable for this compound due to its aromatic chromophores. Gas Chromatography (GC) may also be applicable, depending on the compound's thermal stability and volatility. These techniques are crucial for quality control in both research and industrial contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume